![molecular formula C52H44F12FeO2P2 B6288920 (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos CAS No. 494227-30-4](/img/structure/B6288920.png)
(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos is a useful research compound. Its molecular formula is C52H44F12FeO2P2 and its molecular weight is 1046.7 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos is 1046.197428 g/mol and the complexity rating of the compound is 1320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Asymmetric Synthesis
Walphos and its related chiral diphosphine ligands have been widely studied for their catalytic activity, particularly in the context of asymmetric synthesis. These ligands are critical in achieving high enantioselectivity in various catalytic reactions.
Catalytic Hydrogenation and Hydroboration : A study on rhenium carbonyl complexes containing chiral diphosphines of the Walphos family explored their catalytic activities in hydrogenation reactions. The research demonstrated moderate enantiomeric excesses, showcasing the potential of Walphos ligands in asymmetric synthesis (Abdel-Magied et al., 2015).
Asymmetric Methoxycarbonylation : In the palladium-catalyzed asymmetric methoxycarbonylation of styrene, Walphos ligands were utilized to achieve high enantioselectivities. This systematic study underscores the utility of Walphos in fine-tuning reaction outcomes for the production of valuable chiral molecules (Godard, Ruiz, & Claver, 2006).
Synthesis and Structural Analysis
Research on Walphos also encompasses its synthesis and structural characterization, which are foundational for understanding its properties and enhancing its applications in catalysis.
Synthesis of Chiral Ferrocenylphosphines : Studies have detailed the preparation of various chiral ferrocenylphosphines, including Walphos, showcasing methodologies for achieving planar chirality and functional group diversity. These synthetic routes are crucial for developing ligands with tailored properties for specific catalytic reactions (Hayashi et al., 1980).
Structural Characterization : The structural analysis of complexes containing Walphos ligands provides insights into their coordination geometry and electronic properties. Such studies are essential for designing more efficient catalytic systems (Schnyder, Togni, & Wiesli, 1997).
Applications in Asymmetric Catalysis
Walphos ligands have found applications in a variety of asymmetric catalytic processes, contributing to the efficient synthesis of chiral molecules.
Asymmetric Hydrophosphination : The use of Walphos in nickel-catalyzed asymmetric hydrophosphination reactions demonstrates its effectiveness in achieving high enantioselectivity and turnover numbers. This application highlights the versatility of Walphos in catalyzing reactions involving P-H bond addition to unsaturated compounds (Sadow, Haller, Fadini, & Togni, 2004).
Transition Metal Complexes as Anticancer Agents : Beyond asymmetric catalysis, Walphos ligands have been explored in the synthesis of transition metal complexes with potential applications as anticancer agents. The study of palladium(II) and platinum(II) complexes containing Walphos ligands revealed their cytotoxic activity against cancer cells, opening new avenues for research in medicinal chemistry (Segapelo et al., 2012).
Eigenschaften
InChI |
InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/t29-;;/m1../s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSMTOMQQHQCKG-SYXKTQFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3[C@@H](C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44F12FeO2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.